molecular formula C10H5N3O6S B086426 Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid, 8-nitro- CAS No. 130-59-6

Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid, 8-nitro-

Cat. No. B086426
CAS RN: 130-59-6
M. Wt: 295.23 g/mol
InChI Key: SQHJNWIFJGDCQA-UHFFFAOYSA-N
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Description

Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid, 8-nitro- is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains both nitrogen and sulfur atoms.

Mechanism Of Action

The mechanism of action of Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid, 8-nitro- is not fully understood. However, it has been reported to interact with biomolecules such as DNA and proteins, leading to various biological effects.

Biochemical And Physiological Effects

Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid, 8-nitro- has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit bacterial and fungal growth, and exhibit anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

One of the advantages of using Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid, 8-nitro- in lab experiments is its fluorescent properties, which make it useful in imaging techniques. In addition, its potential applications in cancer treatment and antibacterial and antifungal properties make it a promising compound for further research. However, one of the limitations is its potential toxicity, which requires careful handling and further investigation.

Future Directions

There are several future directions for the research on Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid, 8-nitro-. One of the directions is to investigate its potential as a photosensitizer in photodynamic therapy for cancer treatment. Another direction is to study its interaction with biomolecules such as DNA and proteins in more detail to understand its mechanism of action. Furthermore, its potential use as an antibacterial and antifungal agent can be explored further. Lastly, modifications to the synthesis method can be made to improve the yield and purity of the compound.
In conclusion, Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid, 8-nitro- is a promising compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.

Synthesis Methods

The synthesis of Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid, 8-nitro- involves the reaction of 8-nitro-1-naphthylamine with chlorosulfonic acid and sodium nitrite. The resulting compound is then hydrolyzed to obtain the final product. This synthesis method has been reported in several research articles and has been modified to improve the yield and purity of the compound.

Scientific Research Applications

Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid, 8-nitro- has been studied for its potential applications in various fields of scientific research. It has been reported to exhibit fluorescence properties, making it useful in fluorescent imaging techniques. In addition, it has been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Furthermore, it has been studied for its antibacterial and antifungal properties.

properties

CAS RN

130-59-6

Product Name

Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid, 8-nitro-

Molecular Formula

C10H5N3O6S

Molecular Weight

295.23 g/mol

IUPAC Name

8-nitrobenzo[e][1,2,3]benzoxadiazole-5-sulfonic acid

InChI

InChI=1S/C10H5N3O6S/c14-13(15)5-1-2-6-7(3-5)10-8(19-12-11-10)4-9(6)20(16,17)18/h1-4H,(H,16,17,18)

InChI Key

SQHJNWIFJGDCQA-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C3C(=C2C=C1[N+](=O)[O-])N=NO3)S(=O)(=O)O

Canonical SMILES

C1=CC2=C(C=C3C(=C2C=C1[N+](=O)[O-])N=NO3)S(=O)(=O)O

Other CAS RN

130-59-6

Origin of Product

United States

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